Benzophenone-9

Overview

Description

Synthesis Analysis

The synthesis of benzophenone derivatives, including Benzophenone-9, can be achieved through various methods. One common method involves Friedel-Crafts reactions using AlCl3 as the catalyst . Other methods include organometallic routes such as the phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol and subsequent oxidation with MnO2 to the ketone .Molecular Structure Analysis

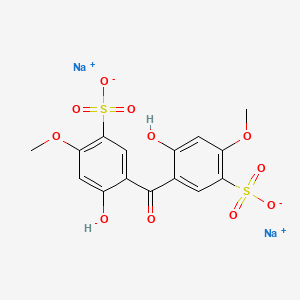

Benzophenone-9 has a complex molecular structure. The molecular formula is C15H12Na2O11S2 . The structure of benzophenone derivatives can be viewed using computational tools .Chemical Reactions Analysis

Benzophenones, including Benzophenone-9, can undergo various chemical reactions. For instance, benzophenones can form an explosive mixture in air under certain conditions . They can also undergo photochemical reduction to form benzopinacol .Physical And Chemical Properties Analysis

Benzophenone-9 is a white solid that is insoluble in water but soluble in organic solvents . It has a molecular weight of 182.22 g/mol .Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Benzophenone-9 is used in the molecular design of OLED materials . The benzophenone core has attracted much attention as a fragment for the synthesis of organic semiconductors . OLEDs have garnered considerable attention due to their potential applications in flat-panel displays and solid-state lighting technologies .

Phosphor with High Intersystem Crossing Efficiency

Benzophenone also functions as a classical phosphor with high intersystem crossing efficiency . This characteristic makes it a compelling candidate for effective reverse intersystem crossing, leading to the development of thermally activated delayed fluorescent (TADF) emitters .

Synthesis of Organic Semiconductors

The benzophenone core is used as a fragment for the synthesis of organic semiconductors . These semiconductors have diverse electroactive components employed in their molecular design .

Photopolymerization

Benzophenone-based photoinitiators are specifically designed for photopolymerization under mild conditions upon light-emitting diodes (LEDs) irradiation . These photoinitiators have high photoinitiation abilities upon irradiation with a LED@405 nm .

3D Printing

Benzophenone-based photoinitiators with high migration stability are used in 3D printing . The photopolymerization of acrylates and the cationic polymerization of epoxides could be promoted with high final function conversions .

Synthesis of Primary Amines

Benzophenone imine and its derivatives are useful ammonia equivalents for synthesizing primary amines . They readily achieve the selective formation of primary amines and obtain easily deprotectable imines as the product .

Mechanism of Action

Target of Action

Benzophenone-9, also known as 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone-5,5’-disodium sulfonate, is primarily used as a UV absorber and stabilizer . It is a benzophenone derivative that is used in various applications such as lotions, creams, and hair sun care applications . The primary targets of Benzophenone-9 are the UV rays that it absorbs to protect the skin and hair from damage .

Mode of Action

Benzophenone-9 works by absorbing UV radiation and converting it into heat, thereby preventing the UV radiation from penetrating the skin or hair . This interaction with UV rays helps to protect the skin and hair from the harmful effects of UV radiation, including sunburn, skin cancer, and premature aging .

Biochemical Pathways

It has been suggested that benzophenone-9 may have antitumor activity . A study found that certain benzophenones exhibited strong antitumor activity and identified 22 key genes and 21 tumor pathways that were affected . Some of the potential target hub genes for these benzophenones included AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 .

Pharmacokinetics

It is known that benzophenone-9 is soluble in water and suitable for aqueous formulations . This suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of Benzophenone-9 .

Result of Action

The primary result of Benzophenone-9’s action is the protection of the skin and hair from UV radiation . By absorbing UV rays, Benzophenone-9 prevents these rays from causing damage to the skin and hair. This can help to prevent sunburn, skin cancer, and premature aging .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzophenone-9. For example, the presence of UV radiation in the environment is a key factor that influences the action of Benzophenone-9, as it is a UV absorber . Additionally, the pH and temperature of the environment could potentially affect the stability and efficacy of Benzophenone-9. More research is needed to fully understand how environmental factors influence the action of Benzophenone-9 .

Safety and Hazards

Future Directions

Benzophenone derivatives, including Benzophenone-9, have been studied for their potential medicinal properties. For instance, benzophenone derivatives have been proposed as potential inhibitors of presenilin proteins, which could be useful in the treatment of Alzheimer’s disease . Further in vitro and in vivo studies are needed to evaluate the potential of these compounds in this regard .

properties

IUPAC Name |

disodium;4-hydroxy-5-(2-hydroxy-4-methoxy-5-sulfonatobenzoyl)-2-methoxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O11S2.2Na/c1-25-11-5-9(16)7(3-13(11)27(19,20)21)15(18)8-4-14(28(22,23)24)12(26-2)6-10(8)17;;/h3-6,16-17H,1-2H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCHWIWENYCPIL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C(=O)C2=CC(=C(C=C2O)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Na2O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzophenone-9 | |

CAS RN |

76656-36-5 | |

| Record name | Uvinul 3048 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076656365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3,3'-carbonylbis[4-hydroxy-6-methoxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 3,3'-carbonylbis[4-hydroxy-6-methoxybenzenesulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOPHENONE-9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7925W14T4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.